methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate
Overview
Description
methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a chlorosulfonyl group and a methyl ester group
Scientific Research Applications
methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate typically involves the chlorosulfonation of methyl 2-furoate. The reaction is carried out by treating methyl 2-furoate with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:
Methyl 2-furoate+Chlorosulfonic acid→Methyl 3-[(chlorosulfonyl)methyl]-2-furoate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and other substituted derivatives.
Reduction Reactions: Sulfonamides and sulfonates.
Oxidation Reactions: Oxidized furan derivatives.
Mechanism of Action
The mechanism of action of methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound may also interact with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 3-chlorosulfonylthiophene-2-carboxylate: Another thiophene derivative with similar reactivity.
Methyl 2-(chlorosulfonyl)acetate: A simpler structure with a chlorosulfonyl group attached to an acetate moiety.
The uniqueness of this compound lies in its furan ring, which imparts different chemical and biological properties compared to its thiophene and acetate analogs.
Properties
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPCMSYQBCVOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167053 | |
Record name | 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114823-97-0 | |
Record name | 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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